molecular formula C12H15BrO2 B8683936 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxane

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxane

Cat. No.: B8683936
M. Wt: 271.15 g/mol
InChI Key: WEFAUVJQWYQPRL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxane

InChI

InChI=1S/C12H15BrO2/c1-8-6-10(13)7-9(2)11(8)12-14-4-3-5-15-12/h6-7,12H,3-5H2,1-2H3

InChI Key

WEFAUVJQWYQPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2OCCCO2)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-dimethylbenzaldehyde (2.51 g, 12 mmol), 4-methyl-benzenesulfonic acid (0.20 g, 1.2 mmol), and propane-1,3-diol (1.2 mL, 16 mmol) in toluene (200 mL) was heated under nitrogen at 140° C. for 16 h, using a Dean-Stark trap to remove water. The reaction solution was then cooled to 25° C., diluted with EtOAc (200 mL), and sequentially washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer was separated, dried over MgSO4, filtered, and concentrated in vacuo to provide a yellow-brown oil. Hexane (200 mL) was added to the oil, and the resulting mixture was stirred vigorously for 10 min, resulting in the precipitation of a solid. This solid was collected by vacuum filtration, washed with hexanes (100 mL), and dried in vacuo to provide 2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxane as a tan solid.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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